5-Phenylpyridazin-3-amine
Overview
Description
5-Phenylpyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 5-position and an amino group at the 3-position. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
5-Phenylpyridazin-3-amine is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways
Result of Action
Pyridazine derivatives have been shown to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
5-Phenylpyridazin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. The compound acts as an inhibitor of these enzymes, thereby influencing signal transduction pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, this compound has been observed to bind to certain receptor proteins, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . This is achieved through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound has been shown to influence gene expression by altering the activity of transcription factors and epigenetic regulators . These changes can lead to modifications in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic nucleotides and subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) . These kinases phosphorylate various target proteins, resulting in altered cellular responses. Additionally, this compound can bind directly to receptor proteins, causing conformational changes that affect their activity . This binding can either inhibit or activate the receptors, depending on the specific context and receptor type .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, this compound may undergo chemical transformations that reduce its efficacy . In vivo studies have indicated that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and the generation of reactive metabolites . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . This can lead to alterations in metabolite levels and energy production within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . It may also be actively transported by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound interacts with enzymes and signaling proteins, modulating their activity . In the nucleus, the compound can influence gene expression by binding to transcription factors and chromatin-modifying enzymes . In mitochondria, this compound affects cellular metabolism by modulating the activity of enzymes involved in oxidative phosphorylation . The subcellular distribution of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mucochloric acid with benzene derivatives, followed by further functionalization to introduce the amino group at the 3-position . Another approach involves the use of cyanoacetamides, which are treated with various substituted aryl or heteryl amines to yield the desired pyridazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyridazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
5-Phenylpyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenylpyridazin-3-amine include other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of biological activities.
Pyrimidine: Another diazine with significant pharmacological importance.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-phenylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORAVCUWJRVGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.